Cas no 7179-95-5 (2-Methyl-N-methyltetrahydro-2-furanmethanamine)

2-Methyl-N-methyltetrahydro-2-furanmethanamine structure
7179-95-5 structure
Product Name:2-Methyl-N-methyltetrahydro-2-furanmethanamine
CAS No:7179-95-5
MF:C7H15NO
MW:129.200102090836
MDL:MFCD19219324
CID:571750
PubChem ID:111270
Update Time:2025-04-19

2-Methyl-N-methyltetrahydro-2-furanmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-Furanmethanamine,tetrahydro-N,2-dimethyl-
    • 2-Methyl-N-methyltetrahydro-2-furanmethanamine
    • 2-Methyl-N-methyltet
    • N-methyl-1-(2-methyloxolan-2-yl)methanamine
    • tetrahydro-N,2-dimethyl-2-furfurylamine
    • 2-Methyl-2-methylaminomethyl-tetrahydrofuran
    • EINECS 230-545-1
    • AKOS006358758
    • METHYL[(2-METHYLOXOLAN-2-YL)METHYL]AMINE
    • EN300-2969331
    • SCHEMBL10908581
    • starbld0030573
    • NS00043676
    • n-methyl-1-(2-methyltetrahydrofuran-2-yl)methanamine
    • 7179-95-5
    • DTXSID50992446
    • MDL: MFCD19219324
    • Inchi: 1S/C7H15NO/c1-7(6-8-2)4-3-5-9-7/h8H,3-6H2,1-2H3
    • InChI Key: CWQAYJVEMMQWGM-UHFFFAOYSA-N
    • SMILES: O1CCCC1(C)CNC

Computed Properties

  • Exact Mass: 129.11500
  • Monoisotopic Mass: 129.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3A^2
  • XLogP3: 0.4

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 162.9±13.0 °C at 760 mmHg
  • Flash Point: 58.0±9.3 °C
  • Refractive Index: 1.433
  • PSA: 21.26000
  • LogP: 1.16580
  • Vapor Pressure: 2.1±0.3 mmHg at 25°C

2-Methyl-N-methyltetrahydro-2-furanmethanamine Security Information

2-Methyl-N-methyltetrahydro-2-furanmethanamine Pricemore >>

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